molecular formula C8H17ClO B13762189 4-Chlorooctan-1-ol CAS No. 67700-24-7

4-Chlorooctan-1-ol

Cat. No.: B13762189
CAS No.: 67700-24-7
M. Wt: 164.67 g/mol
InChI Key: MMVJPTKAKBJYGU-UHFFFAOYSA-N
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Description

4-Chlorooctan-1-ol is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alcohol, specifically an alkanol, where the chlorine atom is attached to the fourth carbon of an octane chain, and the hydroxyl group is attached to the first carbon. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorooctan-1-ol can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom, followed by hydrolysis to introduce the hydroxyl group back at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where octanol is treated with chlorinating agents under optimized conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted octanols depending on the nucleophile used.

Scientific Research Applications

4-Chlorooctan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorooctan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chlorooctan-1-ol is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and suitability for particular applications in synthesis and industry.

Properties

CAS No.

67700-24-7

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

4-chlorooctan-1-ol

InChI

InChI=1S/C8H17ClO/c1-2-3-5-8(9)6-4-7-10/h8,10H,2-7H2,1H3

InChI Key

MMVJPTKAKBJYGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCO)Cl

Origin of Product

United States

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